

# In-Depth Technical Guide on the Crystal Structure of Cobalt(II) Nitrate Hexahydrate

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## Compound of Interest

Compound Name: Cobalt(II) nitrate hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **cobalt(II) nitrate hexahydrate**,  $[\text{Co}(\text{H}_2\text{O})_6][\text{NO}_3]_2$ . The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed crystallographic data, experimental protocols, and structural visualizations.

## Core Crystallographic Data

The crystal structure of **cobalt(II) nitrate hexahydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group  $\text{C}2/\text{c}$ .<sup>[1]</sup> This structure reveals that the cobalt(II) ion is not directly bonded to the nitrate ions, but is instead coordinated by six water molecules to form a hexaaquacobalt(II) cationic complex,  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ . The nitrate ions,  $[\text{NO}_3]^-$ , act as counter-ions within the crystal lattice.<sup>[2]</sup>

The quantitative crystallographic data from the definitive study by Prelesnik, Gabela, Ribar, and Krstanovic are summarized in the table below.

Crystallographic Parameter	Value[3]
Crystal System	Monoclinic
Space Group	C2/c
a	14.96 Å
b	6.112 Å
c	12.632 Å
$\alpha$	90°
$\beta$	118.45°
$\gamma$	90°
Unit Cell Volume	1015.53 Å <sup>3</sup>
Z	4

## Molecular Structure and Coordination

The central cobalt(II) ion exhibits an octahedral coordination geometry, surrounded by six oxygen atoms from the water molecules. This  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  complex is a discrete cation. The nitrate anions are not part of the primary coordination sphere of the cobalt ion but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. This extensive hydrogen bonding network is crucial for the stability of the crystal structure.

## Experimental Protocols

### Synthesis of Cobalt(II) Nitrate Hexahydrate Crystals

Single crystals of **cobalt(II) nitrate hexahydrate** suitable for X-ray diffraction can be prepared by the slow evaporation of an aqueous solution. A typical procedure involves:

- Dissolution: Dissolving cobalt(II) carbonate or cobalt(II) hydroxide in a stoichiometric amount of dilute nitric acid.[4] The reaction should be performed in a fume hood.

- Filtration: Filtering the resulting solution to remove any unreacted solids.
- Crystallization: Allowing the clear pink solution to evaporate slowly at room temperature. Over a period of several days to weeks, well-formed red-brown crystals of **cobalt(II) nitrate hexahydrate** will precipitate.<sup>[4]</sup>

### Single-Crystal X-ray Diffraction Analysis

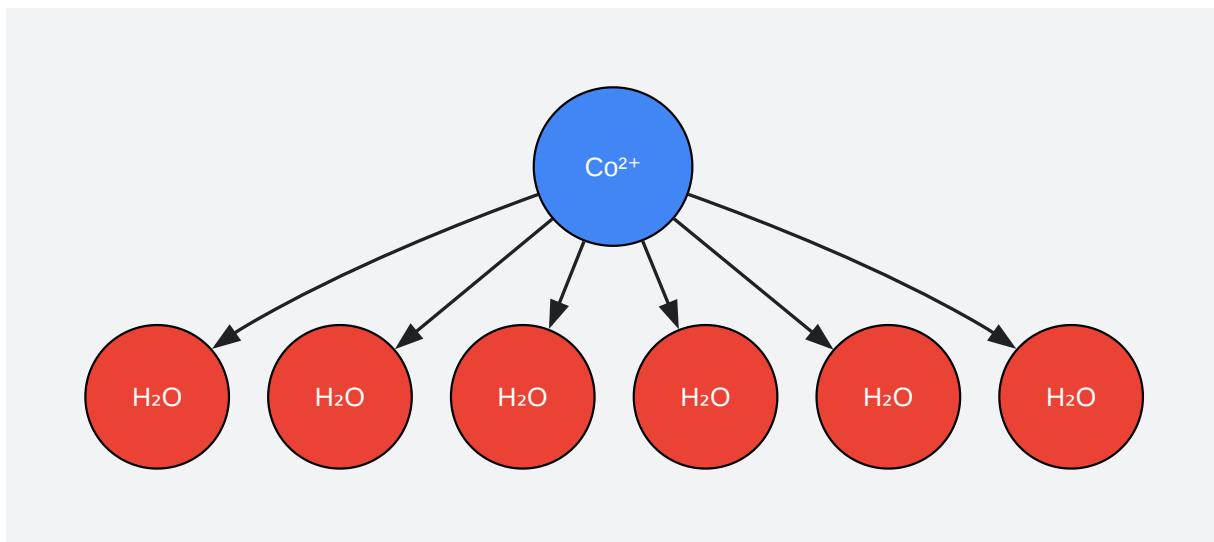
While the full experimental details from the original 1973 study by Prelesnik et al. are not readily available in all public databases, a representative experimental protocol for determining the crystal structure of a hydrated metal salt using single-crystal X-ray diffraction during that era would involve the following steps:

- Crystal Mounting: A suitable single crystal of **cobalt(II) nitrate hexahydrate** is mounted on a goniometer head.
- Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation). The diffraction data are collected using a diffractometer, which measures the intensities and positions of the diffracted X-ray beams. Data collection is typically performed at room temperature.
- Structure Solution: The collected diffraction data are used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. Methods such as the Patterson or direct methods are employed to obtain an initial structural model.
- Structure Refinement: The initial model is then refined using least-squares methods. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. The final R-factor is an indicator of the quality of the refinement.

## Visualizations

### Coordination of the Cobalt(II) Ion

The following diagram illustrates the octahedral coordination environment of the cobalt(II) ion by six water molecules, forming the hexaaquacobalt(II) cation.

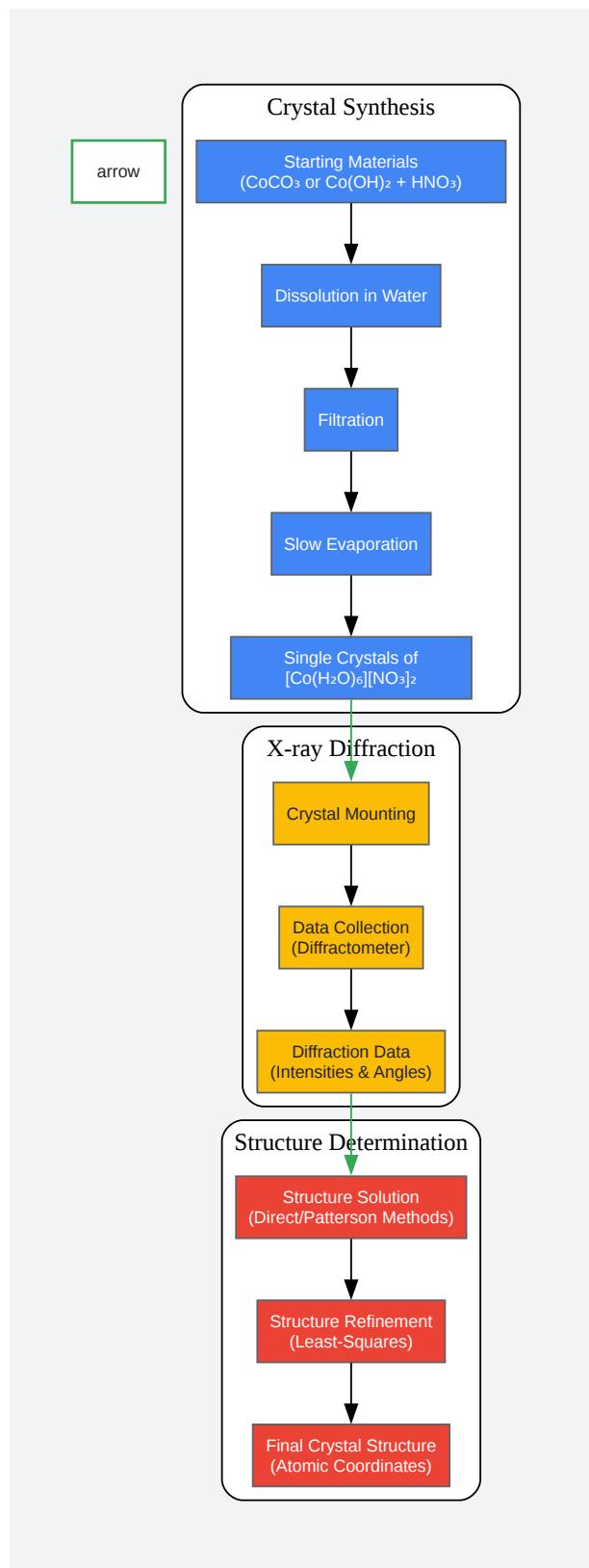


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Caption: Octahedral coordination of the  $\text{Co}(\text{II})$  ion.

#### Experimental Workflow for Crystal Structure Analysis

The logical flow from sample preparation to final structure determination is depicted in the following workflow diagram.



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Caption: Workflow for crystal structure analysis.

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## References

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- 3. (Co (H<sub>2</sub> O)<sub>6</sub>) (N O<sub>3</sub>)<sub>2</sub> | CoH<sub>12</sub>N<sub>2</sub>O<sub>12</sub> | CID 139045965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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